Vitamin K1 2,3-epoxide

Vitamin K Bioactivity Coagulation Pharmacology Structure-Activity Relationship

Vitamin K1 2,3-epoxide (CAS 85955-78-8), also known as phylloquinone epoxide or VK1O, is the oxygenated metabolite of vitamin K1 (phylloquinone) that serves as the obligate intermediate in the vitamin K cycle. With molecular formula C31H46O3 and molecular weight 466.7 g/mol, this epoxide is endogenously generated during γ‑glutamyl carboxylase‑catalyzed activation of vitamin K‑dependent clotting factors and is subsequently reduced back to the active hydroquinone form by vitamin K epoxide reductase (VKOR).

Molecular Formula C31H46O3
Molecular Weight 466.7 g/mol
CAS No. 85955-78-8
Cat. No. B1433444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K1 2,3-epoxide
CAS85955-78-8
Molecular FormulaC31H46O3
Molecular Weight466.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
InChIInChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-,30-,31+/m1/s1
InChIKeyKUTXFBIHPWIDJQ-BTPXSFBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin K1 2,3-Epoxide (CAS 85955-78-8) – Scientific Procurement Overview for the Vitamin K Cycle Intermediate


Vitamin K1 2,3-epoxide (CAS 85955-78-8), also known as phylloquinone epoxide or VK1O, is the oxygenated metabolite of vitamin K1 (phylloquinone) that serves as the obligate intermediate in the vitamin K cycle [1]. With molecular formula C31H46O3 and molecular weight 466.7 g/mol, this epoxide is endogenously generated during γ‑glutamyl carboxylase‑catalyzed activation of vitamin K‑dependent clotting factors and is subsequently reduced back to the active hydroquinone form by vitamin K epoxide reductase (VKOR) [2]. The compound’s unique 2,3‑oxirane ring structure renders it the direct substrate for VKOR, making it an essential reagent for anticoagulant pharmacology studies, vitamin K status assessment, and the development of LC‑MS/MS analytical methods [3].

Why Vitamin K1 2,3-Epoxide (CAS 85955-78-8) Cannot Be Replaced by In‑Class Analogs in Anticoagulant and Analytical Workflows


Although vitamin K1 and menaquinones (vitamin K2) share the same naphthoquinone nucleus and participate in overlapping biological pathways, vitamin K1 2,3‑epoxide possesses distinct structural and functional properties that preclude simple substitution. The 2,3‑oxirane ring confers unique substrate specificity for VKOR—an enzyme that does not recognize the parent quinone forms [1]. Consequently, the epoxide accumulates exclusively in plasma when VKOR is pharmacologically inhibited by warfarin or other coumarin anticoagulants, whereas vitamin K1 concentrations do not exhibit this diagnostic accumulation pattern [2]. Furthermore, the epoxide’s chromatographic retention behavior, MS fragmentation profile (m/z 467.5→161.2 SRM transition), and extraction recovery differ substantially from both vitamin K1 and menaquinones, necessitating compound‑specific analytical standards rather than class‑level surrogates [3].

Quantitative Evidence Guide: Vitamin K1 2,3-Epoxide (CAS 85955-78-8) Differentiation Versus Key Comparators


1.7‑Fold Higher Antihemorrhagic Activity Versus Parent Vitamin K1 in Chick Prothrombin Time Model

In a direct head‑to‑head comparison of structural analogs of trans‑phylloquinone, phylloquinone‑2,3‑epoxide demonstrated 1.7‑fold greater antihemorrhagic potency than the phylloquinone standard when administered as a single oral dose to vitamin K‑deficient chicks, as assessed by curative prothrombin time tests [1].

Vitamin K Bioactivity Coagulation Pharmacology Structure-Activity Relationship

Exclusive Detectability in Anticoagulated Patients: Vitamin K1 2,3‑Epoxide as a Functional VKOR Inhibition Biomarker

Vitamin K1 2,3‑epoxide was undetectable in serum from 162 individuals not receiving vitamin K antagonists, but was consistently measurable in 20 patients taking the VKOR inhibitor phenprocoumon, demonstrating its exclusive accumulation as a biomarker of pharmacological VKOR blockade [1]. In contrast, vitamin K1 and menaquinones (MK‑4, MK‑7) were quantifiable in both cohorts [1].

Clinical Chemistry Anticoagulant Monitoring Biomarker Validation

Negative Correlation of VK1O/VK1 Ratio with Clotting Activity: A Pharmacodynamic Metric Unavailable with Vitamin K1 Alone

In a clinical pharmacodynamic study of warfarin, the plasma concentration ratio of vitamin K1 2,3‑epoxide to vitamin K1 (VK1O/VK1) exhibited a statistically significant negative correlation with clotting activity, whereas vitamin K1 concentration alone showed no such relationship [1]. The LC‑APCI‑MS/MS method achieved extraction recoveries of 91.0–96.9% for VK1O and 87.8–93.3% for VK1, with a linear range of 100–10,000 pg/mL for both analytes [1].

Clinical Pharmacodynamics Warfarin Monitoring LC-MS/MS Bioanalysis

VKOR Substrate Specificity: The 2,3‑Epoxide Is the Obligate Substrate; Vitamin K1 Quinone Is Not Recognized

Vitamin K epoxide reductase (VKOR, EC 1.17.4.4) catalyzes the reduction of vitamin K 2,3‑epoxide to the corresponding quinone but does not reduce the quinone form of vitamin K1 [1]. This strict substrate specificity—documented across mammalian species and structurally confirmed by X‑ray crystallography of VKOR‑epoxide complexes—establishes the epoxide as the sole entry point into the VKOR‑dependent recycling arm of the vitamin K cycle [1][2].

Enzymology Anticoagulant Mechanism Substrate Specificity

Deuterated Vitamin K1 2,3‑Epoxide as Superior Internal Standard for LC‑MS/MS Quantification: 7‑Mass‑Unit Shift Eliminates Cross‑Talk

Vitamin K1‑d7 2,3‑epoxide (deuterated analog) provides a 7‑mass‑unit shift relative to the unlabeled analyte, enabling precise stable‑isotope dilution LC‑MS/MS quantification with SRM transitions at m/z 458.6→194.3 (internal standard) versus m/z 467.5→161.2 (analyte) [1]. This deuterated standard demonstrated 92.0% extraction recovery and 95.5% matrix effect, values statistically indistinguishable from the unlabeled epoxide, ensuring accurate correction for sample preparation variability and ion suppression [1].

Bioanalytical Method Development Stable Isotope Dilution LC-MS/MS Validation

Optimal Scientific and Industrial Use Cases for Vitamin K1 2,3-Epoxide (CAS 85955-78-8) Based on Quantitative Evidence


Warfarin and Coumarin Anticoagulant Pharmacodynamic Studies

This compound is essential for quantifying the VK1O/VK1 plasma ratio, a validated metric that correlates negatively with clotting activity and reflects the degree of VKOR inhibition by warfarin and related anticoagulants. The LC‑MS/MS method achieving 91.0–96.9% recovery for VK1O provides a robust, high‑throughput workflow for clinical pharmacodynamic investigations [1].

Vitamin K Status and Deficiency Biomarker Research

In vitamin K deficiency, plasma vitamin K1 concentrations decrease while K1 epoxide levels increase, and undercarboxylated prothrombin (PIVKA‑II) appears. The epoxide standard enables simultaneous measurement of K1 and K1O, supporting studies of neonatal vitamin K deficiency bleeding and assessment of vitamin K nutritional status in patient populations [2].

VKOR Enzymology and Inhibitor Screening Assays

As the obligate substrate for VKOR (EC 1.17.4.4), vitamin K1 2,3‑epoxide is required for in vitro VKOR activity assays and for screening novel VKOR inhibitors. Its structural analogs have been characterized as competitive inhibitors, and the unlabeled epoxide serves as the reference substrate for determining kinetic parameters and inhibition constants [3].

LC‑MS/MS Method Development and Validation Using Stable Isotope Dilution

The deuterated analog (vitamin K1‑d7 2,3‑epoxide) is the preferred internal standard for accurate quantification of endogenous epoxide in plasma and serum. Its 7‑Da mass shift, extraction recovery of 92.0%, and matrix effect of 95.5% ensure precise correction for sample‑to‑sample variability, enabling validated bioanalytical methods for regulatory submissions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin K1 2,3-epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.